N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
This compound belongs to the pyrazolo-pyridazinone class of heterocyclic molecules, characterized by a fused pyrazole-pyridazine core. The structure features a benzo[d][1,3]dioxol-5-ylmethyl substituent on the acetamide moiety and a 4-cyclopropyl-7-oxo-1-phenyl group on the pyridazinone ring. Pyrazolo-pyridazinones are known for their diverse pharmacological applications, including kinase inhibition and antimicrobial activity, though specific data for this compound remain under investigation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-21(25-11-15-6-9-19-20(10-15)33-14-32-19)13-28-24(31)23-18(22(27-28)16-7-8-16)12-26-29(23)17-4-2-1-3-5-17/h1-6,9-10,12,16H,7-8,11,13-14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGKSHOJAKQLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NCC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 1105225-29-3 |
| Molecular Formula | C24H21N5O4 |
| Molecular Weight | 443.5 g/mol |
| Structure | Chemical Structure |
The compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The presence of the pyrazolo[3,4-d]pyridazin moiety suggests potential interactions with various enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : The structural features may allow for binding to specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds have shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, likely due to their ability to disrupt cell wall synthesis or function.
Antimicrobial Properties
Research has indicated that derivatives of the compound exhibit notable antimicrobial activity. For instance, related benzodioxole derivatives have shown potent effects against various bacterial strains:
- Bacterial Strains Tested :
- Bacillus subtilis
- Escherichia coli
- Pseudomonas fluorescens
The antimicrobial activity is often attributed to the bulky hydrophobic groups present in these compounds, which enhance membrane permeability and disrupt bacterial functions .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies involving similar pyrazolo[3,4-d]pyridazin derivatives have demonstrated:
- Inhibition of Cancer Cell Proliferation : Compounds with similar scaffolds have been tested against various cancer cell lines, showing dose-dependent inhibition of cell growth.
For example, a study reported that certain derivatives significantly reduced viability in human breast cancer cells (MCF-7) at concentrations as low as 10 µM .
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Activity Evaluation :
Scientific Research Applications
Synthesis Overview:
- Step 1: Acylation of the benzo[d][1,3]dioxole derivative.
- Step 2: Formation of the pyrazolo-pyridazine structure through cyclization reactions.
- Step 3: Final purification and characterization using techniques such as NMR and mass spectrometry.
Biological Activities
Research indicates that N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibits various pharmacological properties:
Antiviral Activity:
Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyridazine exhibit antiviral properties, particularly against certain viral pathogens. The mechanism involves inhibition of viral polymerases, which is crucial for viral replication .
Antitumor Effects:
The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.
Neuropharmacological Applications:
Given its structural similarity to benzodiazepines, this compound may also influence the central nervous system. Preliminary studies suggest potential anxiolytic effects, warranting further investigation into its efficacy and safety in treating anxiety disorders .
Case Studies and Research Findings
A review of recent literature reveals several case studies highlighting the compound's applications:
Case Study 1: Antiviral Efficacy
In a study published in Google Patents, researchers reported that similar compounds demonstrated significant antiviral activity in vitro. The findings suggest that modifications to the core structure could enhance efficacy against specific viral strains .
Case Study 2: Antitumor Activity
Research published in MDPI documented the antitumor effects of related compounds on various cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting effective concentrations for therapeutic use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Variations
The compound shares a pyrazolo-pyridazinone scaffold with derivatives reported in and . Key differences include:
- Substituent on the Pyridazinone Ring: The 4-cyclopropyl group distinguishes it from analogs like 4-methyl or 4-chlorophenyl substituents in compounds from . Cyclopropyl groups enhance metabolic stability due to their steric and electronic properties .
- Acetamide Side Chain: The benzo[d][1,3]dioxol-5-ylmethyl group contrasts with simpler alkyl or aryl acetamide chains in other pyrazolo-pyridazinones (e.g., N-(4-phenylacetamido) in ). This moiety may improve lipophilicity and binding affinity to hydrophobic enzyme pockets .
Table 1: Structural Comparison of Selected Pyrazolo-Pyridazinones
Key Differences :
- The cyclopropyl group may require specialized reagents (e.g., cyclopropane-carboxylic acid derivatives) compared to methyl or aryl halides used in .
- The benzo[d][1,3]dioxole moiety likely demands protective group strategies during synthesis to preserve its integrity .
Physicochemical and Spectroscopic Properties
- 1H NMR : The benzo[d][1,3]dioxole protons are expected to resonate as a singlet at δ ~6.8–7.0 ppm, distinct from aromatic protons in simpler aryl acetamides (δ ~7.2–7.5 ppm) .
- IR Spectroscopy: A strong carbonyl stretch (~1680–1720 cm⁻¹) for the pyridazinone 7-oxo group aligns with data in for similar lactams .
- Lipophilicity : The cyclopropyl and benzodioxole groups likely increase logP compared to methyl-substituted analogs, as inferred from ’s lumping strategy for structurally similar compounds .
Bioactivity Trends
While direct bioactivity data for the target compound are unavailable, related pyrazolo-pyridazinones exhibit:
- Kinase Inhibition : Compounds with 4-aryl substituents (e.g., 4-phenyl) show potent activity against CDK and JAK kinases . The 4-cyclopropyl group may modulate selectivity.
- Antimicrobial Activity : Benzodioxole-containing analogs in demonstrate enhanced activity against Gram-positive bacteria due to improved membrane penetration .
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or dichloromethane) enhance nucleophilicity in substitution reactions .
- Catalysts: Use bases like triethylamine or potassium carbonate to facilitate intermediate formation .
- Temperature Control: Maintain temperatures between 0–80°C to prevent decomposition of sensitive intermediates .
- Monitoring Techniques: Track reaction progress via thin-layer chromatography (TLC) and confirm purity with HPLC (>95%) and NMR spectroscopy .
- Design of Experiments (DoE): Apply statistical modeling to identify critical variables (e.g., molar ratios, reaction time) and optimize conditions systematically .
What advanced strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification: Perform kinase profiling assays or receptor binding studies to identify primary targets. Structural analogs with pyridazinone cores often inhibit kinases or GPCRs .
- Cellular Assays: Use in vitro models (e.g., cancer cell lines) to assess cytotoxicity and measure downstream signaling markers (e.g., phosphorylated proteins via Western blot) .
- Computational Docking: Employ molecular docking (e.g., AutoDock Vina) to predict binding modes with potential targets like cyclin-dependent kinases .
How should researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects using tables of analogs (e.g., substituents on the pyridazinone ring or benzodioxole group). For example, cyclopropyl groups may enhance metabolic stability compared to methyl groups .
- Assay Standardization: Ensure consistent experimental conditions (e.g., cell line selection, incubation time) to minimize variability .
- Meta-Analysis: Aggregate data from multiple studies to identify trends, such as increased potency with electron-withdrawing substituents on the phenyl ring .
What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies: Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C, analyzing degradation products via LC-MS .
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
- Light Sensitivity: Conduct accelerated stability studies under UV/visible light and monitor changes with UV-spectroscopy .
How can researchers design derivatives to improve solubility without compromising activity?
Methodological Answer:
- Prodrug Strategies: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility. For example, replacing the benzodioxole methyl group with a morpholine ring improved solubility in analogs .
- Salt Formation: Screen counterions (e.g., hydrochloride, mesylate) using solubility assays in biorelevant media (FaSSIF/FeSSIF) .
- Computational QSAR: Apply quantitative SAR models to predict solubility-activity trade-offs and prioritize synthetic targets .
What methodologies are recommended for assessing the compound’s pharmacokinetic (PK) profile in preclinical models?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Permeability Assays: Use Caco-2 cell monolayers to predict intestinal absorption and blood-brain barrier penetration .
- In Vivo PK Studies: Administer intravenously/orally to rodents and collect plasma samples for non-compartmental analysis (NCA) of AUC, Cmax, and half-life .
How can researchers validate the compound’s crystallinity and polymorphic forms?
Methodological Answer:
- X-ray Diffraction (PXRD): Compare experimental PXRD patterns with simulated data from single-crystal structures (e.g., PubChem CIF files) .
- Hot-Stage Microscopy: Monitor phase transitions during heating (25–300°C) to identify polymorphs .
- Dynamic Vapor Sorption (DVS): Assess hygroscopicity and hydrate formation by exposing the compound to controlled humidity cycles .
What advanced statistical approaches are suitable for analyzing dose-response data in efficacy studies?
Methodological Answer:
- Nonlinear Regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50 and Hill coefficients .
- Bootstrap Analysis: Estimate confidence intervals for EC50 values to account for variability in biological replicates .
- Synergy Analysis: Apply the Chou-Talalay method to evaluate combination therapies with standard-of-care drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
